![molecular formula C26H19N3OS2 B4747871 N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4747871.png)
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide
Overview
Description
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone methyltransferase enzyme that plays a crucial role in epigenetic regulation of gene expression. BIX-01294 has been extensively studied for its potential applications in cancer therapy, neurological disorders, and stem cell research.
Mechanism of Action
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide is a selective inhibitor of G9a, a histone methyltransferase enzyme that catalyzes the methylation of lysine 9 on histone H3 (H3K9). Methylation of H3K9 is associated with transcriptional repression and chromatin condensation. Inhibition of G9a by N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide leads to a decrease in H3K9 methylation, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. In addition, N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has been shown to inhibit the methylation of non-histone proteins, such as p53 and DNMT1, which are also involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has been shown to have several biochemical and physiological effects. Inhibition of G9a by N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide leads to a decrease in H3K9 methylation, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has also been shown to inhibit the methylation of non-histone proteins, such as p53 and DNMT1, which are involved in the regulation of gene expression. In addition, N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has been shown to enhance the reprogramming efficiency of iPSCs and improve the quality of iPSCs.
Advantages and Limitations for Lab Experiments
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has several advantages for lab experiments. It is a selective inhibitor of G9a, which makes it a valuable tool for studying the role of G9a in epigenetic regulation of gene expression. N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has some limitations. It has a short half-life, which requires frequent dosing in in vivo studies. In addition, N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has poor solubility in aqueous solutions, which requires the use of organic solvents for in vitro studies.
Future Directions
There are several future directions for the study of N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide. One potential direction is the development of more potent and selective inhibitors of G9a. Another direction is the investigation of the role of G9a in other diseases, such as autoimmune disorders and metabolic diseases. In addition, the use of N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide in combination with other epigenetic modulators, such as DNA methyltransferase inhibitors and histone deacetylase inhibitors, could lead to the development of more effective cancer therapies. Finally, the development of more efficient and cost-effective synthesis methods for N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide could facilitate its widespread use in research and drug development.
Scientific Research Applications
N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has been extensively studied for its potential applications in cancer therapy, neurological disorders, and stem cell research. G9a, the target of N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide, is overexpressed in various types of cancer, including breast, lung, and liver cancer. Inhibition of G9a by N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has also been shown to have potential applications in the treatment of neurological disorders, such as Huntington's disease and Alzheimer's disease. In addition, N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide has been shown to enhance the reprogramming efficiency of induced pluripotent stem cells (iPSCs) and improve the quality of iPSCs.
properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3OS2/c1-16-18(25-27-22-13-4-5-15-23(22)32-25)11-7-14-21(16)28-26(31)29-24(30)20-12-6-9-17-8-2-3-10-19(17)20/h2-15H,1H3,(H2,28,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYSJIDQUFXBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.